

1,1'-Thiocarbonyldiimidazole chemical properties and structure

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Compound of Interest

Compound Name: 1,1'-Thiocarbonyldiimidazole

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1,1'-Thiocarbonyldiimidazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of **1,1'-Thiocarbonyldiimidazole** (TCDI). TCDI is a versatile and highly reactive reagent widely employed in organic synthesis, particularly in deoxygenation reactions and the formation of thiocarbonyl derivatives.

Chemical Properties and Structure

1,1'-Thiocarbonyldiimidazole is a yellow crystalline solid and is the sulfur analog of the peptide coupling reagent carbonyldiimidazole (CDI).^{[1][2]} It is known for its high reactivity towards nucleophiles such as alcohols and amines.^{[3][4]} While stable for long-term storage, it is sensitive to moisture and air and should be stored in a cool, dry place.^{[3][5][6]} It is incompatible with strong oxidizing agents and strong acids.^{[5][6]}

The structure of TCDI features a central thiocarbonyl group bonded to two imidazole rings via their nitrogen atoms.^[1] This arrangement makes the imidazole groups easily displaceable, rendering TCDI a safer and more manageable alternative to the highly toxic thiophosgene.^{[2][7]}

Table 1: Physicochemical Properties of **1,1'-Thiocarbonyldiimidazole**

Property	Value
Molecular Formula	C ₇ H ₆ N ₄ S[2]
Molar Mass	178.21 g/mol [2]
Appearance	Light yellow to brown powder/crystal[8]
Melting Point	98-102 °C[5][9]
Boiling Point	~342-390.8 °C (estimate)[3][10]
Density	~1.3046-1.39 g/cm ³ (estimate)[3][10]
Refractive Index	~1.55-1.73 (estimate)[3][10]
Solubility	Soluble in dichloromethane, tetrahydrofuran, and toluene[3][5]
InChI Key	RAFNCPHFRHZCPS-UHFFFAOYSA-N[2]
SMILES	C1=CN(C=N1)C(=S)N2C=CN=C2[2]

Synthesis of 1,1'-Thiocarbonyldiimidazole

While commercially available, **1,1'-Thiocarbonyldiimidazole** can be synthesized in the laboratory.[2][7]

Experimental Protocol: Synthesis from Thiophosgene and Imidazole

This procedure describes the synthesis of TCDI by reacting thiophosgene with two equivalents of imidazole.[2][7]

Materials:

- Thiophosgene (1 equivalent)
- Imidazole (2 equivalents)
- Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)

- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Dissolve imidazole in the anhydrous solvent in a reaction vessel under an inert atmosphere.
- Cool the solution in an ice bath.
- Slowly add a solution of thiophosgene in the same anhydrous solvent to the cooled imidazole solution with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the resulting precipitate (imidazole hydrochloride) is removed by filtration.
- The solvent from the filtrate is removed under reduced pressure to yield crude **1,1'-Thiocarbonyldiimidazole**.
- The crude product can be purified by recrystallization from a suitable solvent.

Key Applications and Experimental Protocols

TCDI is a cornerstone reagent in several important organic transformations. Its utility stems from its ability to act as a thiocarbonylating agent, facilitating reactions such as the Corey-Winter olefin synthesis and the Barton-McCombie deoxygenation.^{[2][10]}

Corey-Winter Olefin Synthesis

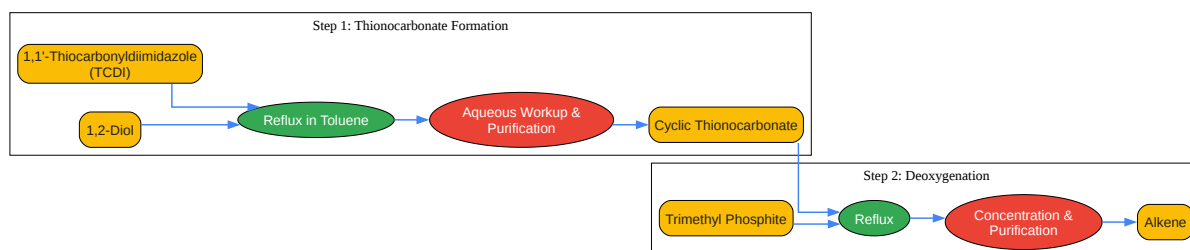
This reaction provides a stereospecific method for converting 1,2-diols into alkenes.^{[11][12]} The process involves two main steps: the formation of a cyclic thiocarbonate from the diol and TCDI, followed by deoxygenation with a phosphite reagent.^{[5][11]}

Step 1: Formation of the Cyclic Thionocarbonate^[5]

- To a solution of the 1,2-diol (1.0 equivalent) in a suitable solvent such as toluene, add **1,1'-Thiocarbonyldiimidazole** (1.1 to 10 equivalents).
- Reflux the reaction mixture and stir for an extended period (e.g., 48 hours), monitoring the reaction by TLC.
- After cooling to room temperature, add a 1M HCl solution and an organic solvent like ethyl acetate.
- Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting residue by column chromatography to obtain the cyclic thionocarbonate.

Step 2: Deoxygenation to the Alkene^[5]

- Dissolve the purified cyclic thionocarbonate in excess trimethyl phosphite.
- Reflux the solution and stir for an extended period (e.g., 48 hours).
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography to yield the desired alkene.



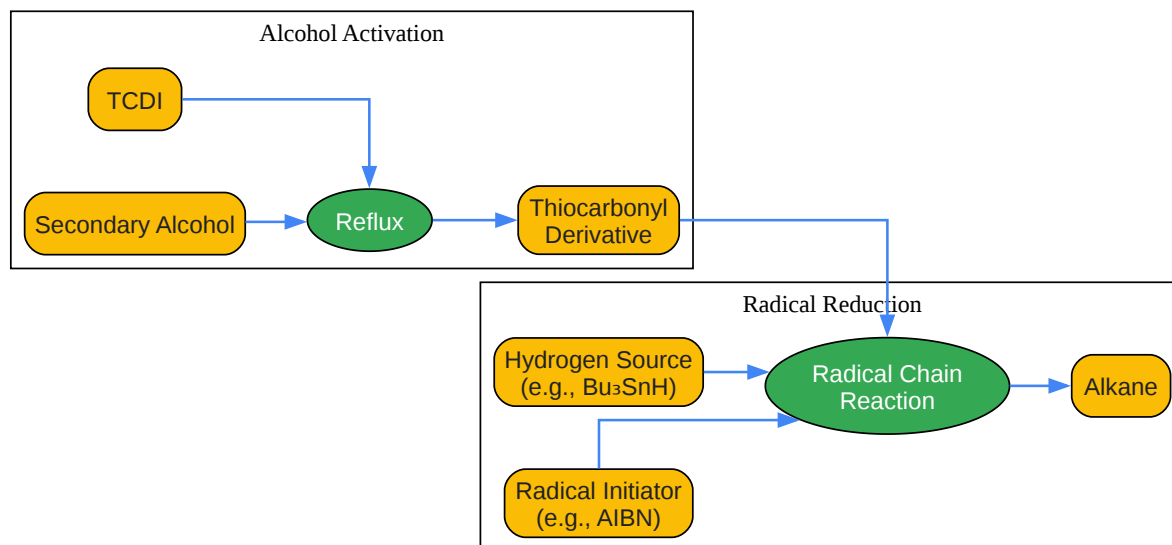
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Caption: Experimental workflow for the Corey-Winter olefin synthesis.

Barton-McCombie Deoxygenation

This radical-mediated reaction deoxygenates alcohols, particularly secondary alcohols, to the corresponding alkanes.^{[13][14]} The alcohol is first converted into a thiocarbonyl derivative, which then undergoes reduction.^{[14][15]} TCDI is used to form an imidazole-1-thiocarbonyl derivative (an imidazolide) from the alcohol.^{[8][16]}

- **Formation of the Thiocarbonyl Derivative:** The alcohol is treated with one equivalent of **1,1'-Thiocarbonyldiimidazole**, typically under reflux in a solvent like toluene, to form the imidazolide.^{[8][16]}
- **Radical Deoxygenation:** The resulting thiocarbonyl derivative is then treated with a radical initiator (e.g., AIBN) and a hydrogen atom source, classically tributyltin hydride (Bu_3SnH), to effect the deoxygenation.^{[13][14]}



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Caption: Logical workflow of the Barton-McCombie deoxygenation.

Synthesis of Thioamides and Thiocarbamates

TCDI readily reacts with nucleophiles.^{[3][4]} Its reaction with amines leads to the formation of thioureas, and its reaction with alcohols can produce thiocarbamates.^[2] This reactivity makes it a valuable reagent for the synthesis of these important classes of compounds, which are found in many pharmaceuticals and agrochemicals.^[3]

Safety and Handling

1,1'-Thiocarbonyldiimidazole is an irritant and is harmful if swallowed.^[12] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses.^[5] Care should be taken to avoid contact with skin and eyes. As it is moisture-sensitive, it should be stored in a tightly sealed container under an inert atmosphere.^{[3][6]}

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